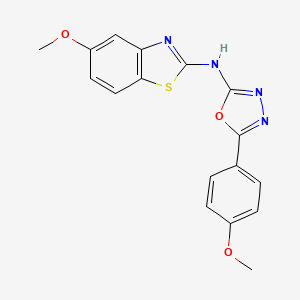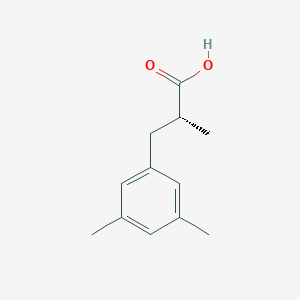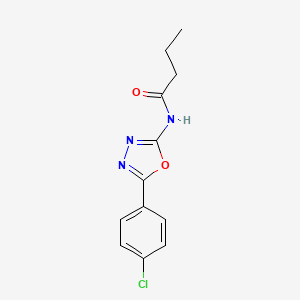![molecular formula C17H19Cl2N3O2S B2466988 (3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride CAS No. 1094876-59-1](/img/structure/B2466988.png)
(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Applications De Recherche Scientifique
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation reactions, utilizing Lewis acid catalysts in unconventional media, have been employed to enhance reactivity and yields of diaryl sulfones from benzene and substituted benzenes. Ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate have shown to significantly impact these reactions, offering almost quantitative yields under ambient conditions. This method's efficiency is attributed to the Lewis acidity of the ionic liquid, providing insights into mechanistic details and potential applications in synthesizing related sulfonamide compounds (Nara et al., 2001).
Arylsulfonylation of Benzimidazoles
The reaction between benzimidazole derivatives and chlorosulfonic acid has been investigated, revealing that only compounds with electrophilic substituents in the 2-position yield sulfonic chlorides. This specificity towards substitution at the benzimidazole nucleus's 5-position suggests potential pathways for synthesizing structurally related compounds with desired functional groups (Sayapin et al., 1970).
Synthesis of Aromatic Sulfonamides
The synthesis of aromatic sulfonamides via electrophilic substitution of arenes, mediated by ionic liquids, has been developed as an expeditious and ambient route. This method demonstrates high conversion rates and exclusive selectivity, highlighting the versatility of ionic liquids in facilitating regioselective protocols for synthesizing pharmaceutically relevant sulfonamides (Naik et al., 2004).
Catalytic Synthesis of Benzimidazoles
Ionic liquid-based catalytic systems have efficiently catalyzed the condensation of benzene-1,2-diamine with aromatic aldehydes, yielding benzimidazole derivatives. The use of atmospheric air as a green oxidant and carboxylic acids instead of aldehydes underlines the eco-friendly aspects of this synthetic approach, offering potential applications in material science and organic synthesis (Khazaei et al., 2011).
Mécanisme D'action
Target of Action
Benzimidazole derivatives are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides . They have been found to exhibit diverse biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This interaction can lead to various changes in the biological system, depending on the specific targets and the nature of the interaction.
Biochemical Pathways
Benzimidazole derivatives are known to inhibit various enzymes involved in a wide range of therapeutic uses . The inhibition of these enzymes can affect multiple biochemical pathways, leading to downstream effects that contribute to the compound’s therapeutic effects.
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects depending on the specific targets and the nature of the interaction .
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-N-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S.ClH/c1-21(24(22,23)14-10-8-13(18)9-11-14)12-4-7-17-19-15-5-2-3-6-16(15)20-17;/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJFYDRPUHOKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=NC2=CC=CC=C2N1)S(=O)(=O)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)
![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)
![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)
![N-(3,5-dimethylphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2466915.png)
![N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2466916.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide](/img/structure/B2466919.png)
![4-methyl-1-pentyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2466921.png)



